molecular formula C22H42N4O2Ru B6303267 Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl CAS No. 949113-49-9

Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl

Cat. No.: B6303267
CAS No.: 949113-49-9
M. Wt: 495.7 g/mol
InChI Key: QOTPFYAVSNZFFL-UHFFFAOYSA-N
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Description

Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl is a chemical compound used primarily as a precursor in the deposition of ruthenium thin films. This compound is particularly significant in the field of microelectronics due to its ability to form highly conductive, dense, and pure thin films .

Mechanism of Action

Target of Action

Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl is primarily used as a precursor for the deposition of ruthenium-containing thin films . These thin films are used in various applications in microelectronics, such as electrodes for dynamic random access memories and metal-oxide-semiconductor field effect transistors .

Mode of Action

The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the first amidine ligand of the compound can be easily eliminated on the sulfhydrylated surface . The second amidine ligand can also react with the adjacent sulfhydryl group to generate a molecule, which can strongly interact with the atom on the surface and be difficult to be desorbed .

Biochemical Pathways

The compound affects the atomic layer deposition pathway. In the subsequent reaction, the generated molecule can be exchanged with the precursor . Ultimately, the molecule can be desorbed and the precursor can be dissociated to form two sulfhydrylated groups on the surface .

Pharmacokinetics

Its properties such as air sensitivity, moisture sensitivity, melting point, and vapor pressure are crucial for its function .

Result of Action

The result of the compound’s action is the deposition of highly conductive, dense, and pure ruthenium thin films . These films are very conformal, with 80% step coverage over holes with high aspect ratios .

Action Environment

The action of the compound is influenced by environmental factors such as oxygen exposure. When oxygen exposure approaches a certain threshold, highly conductive, dense, and pure thin films can be deposited . When the oxygen exposure exceeds this threshold, the film peels off due to the recombinative desorption of o2 at the film/substrate interface .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl typically involves the reaction of ruthenium chloride with N,N-di-t-butylacetamidine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Similar Compounds

  • Bis(N,N-di-t-butylacetamidinato)nickel(II)
  • Bis(N,N-di-t-butylacetamidinato)platinum(II)
  • Bis(N,N-di-t-butylacetamidinato)palladium(II)

Uniqueness

Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl is unique due to its high thermal stability and ability to form highly conductive and pure ruthenium thin films. Compared to similar compounds, it offers better performance in terms of film quality and deposition efficiency, making it a preferred choice in the microelectronics industry .

Properties

IUPAC Name

tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H21N2.2CO.Ru/c2*1-8(11-9(2,3)4)12-10(5,6)7;2*1-2;/h2*1-7H3;;;/q2*-1;;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTPFYAVSNZFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[C-]#[O+].[C-]#[O+].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N4O2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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